molecular formula C18H18BrNO3 B11228484 4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide

4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide

Cat. No.: B11228484
M. Wt: 376.2 g/mol
InChI Key: IRWJZFXBMUZWSQ-UHFFFAOYSA-N
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Description

4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a benzodioxepin moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated benzamide with the benzodioxepin moiety through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amine derivatives.

    Substitution: The bromine atom in the benzamide ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and benzodioxepin moieties. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-methylbenzylamine: Shares the brominated benzamide structure but lacks the benzodioxepin moiety.

    Diazepam: Contains a benzodiazepine ring, which is structurally similar to the benzodioxepin moiety but differs in its pharmacological properties.

    Coumarin derivatives: These compounds share the benzodioxepin structure but differ in their functional groups and biological activities.

Uniqueness

4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is unique due to the combination of the brominated benzamide and benzodioxepin moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide

InChI

InChI=1S/C18H18BrNO3/c1-12-9-16-17(23-8-2-7-22-16)10-14(12)11-20-18(21)13-3-5-15(19)6-4-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21)

InChI Key

IRWJZFXBMUZWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)C3=CC=C(C=C3)Br)OCCCO2

Origin of Product

United States

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